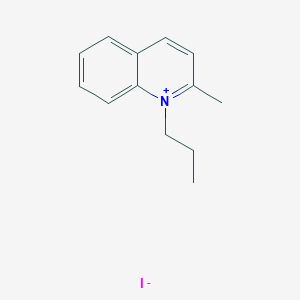
2-Methyl-1-propylquinolin-1-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-1-propylquinolin-1-ium iodide is a quaternary ammonium salt derived from quinoline. Quinolines are heterocyclic aromatic organic compounds with a benzene ring fused to a pyridine ring.
准备方法
The synthesis of 2-Methyl-1-propylquinolin-1-ium iodide typically involves the quaternization of 2-methylquinoline with propyl iodide. The reaction is carried out under reflux conditions in an appropriate solvent such as acetonitrile or ethanol. The reaction mixture is then cooled, and the product is precipitated out by the addition of a non-solvent such as diethyl ether .
Industrial production methods may involve continuous flow processes to enhance yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
化学反应分析
2-Methyl-1-propylquinolin-1-ium iodide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic media, varying temperatures, and specific catalysts to drive the reactions towards the desired products .
科学研究应用
2-Methyl-1-propylquinolin-1-ium iodide has several scientific research applications:
作用机制
The mechanism of action of 2-Methyl-1-propylquinolin-1-ium iodide involves its interaction with cellular components. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. It also targets specific enzymes and proteins, inhibiting their activity and affecting cellular metabolism .
In chemical reactions, its role as a phase-transfer catalyst involves the formation of ion pairs with reactants, facilitating their transfer across phase boundaries and enhancing reaction rates .
相似化合物的比较
2-Methyl-1-propylquinolin-1-ium iodide can be compared with other quaternary ammonium salts such as:
Benzyltrimethylammonium chloride: Used as a phase-transfer catalyst but lacks the aromatic quinoline structure, making it less effective in certain reactions.
Cetyltrimethylammonium bromide: Commonly used in surfactant applications but has different solubility and reactivity properties due to its long alkyl chain.
Tetraethylammonium iodide: Similar in structure but lacks the methyl and propyl substituents, affecting its reactivity and applications.
The uniqueness of this compound lies in its quinoline backbone, which imparts specific electronic and steric properties, making it suitable for specialized applications in synthesis and research .
属性
CAS 编号 |
55602-26-1 |
|---|---|
分子式 |
C13H16IN |
分子量 |
313.18 g/mol |
IUPAC 名称 |
2-methyl-1-propylquinolin-1-ium;iodide |
InChI |
InChI=1S/C13H16N.HI/c1-3-10-14-11(2)8-9-12-6-4-5-7-13(12)14;/h4-9H,3,10H2,1-2H3;1H/q+1;/p-1 |
InChI 键 |
SMBUDSPMXODKAL-UHFFFAOYSA-M |
规范 SMILES |
CCC[N+]1=C(C=CC2=CC=CC=C21)C.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



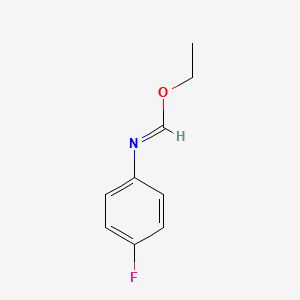
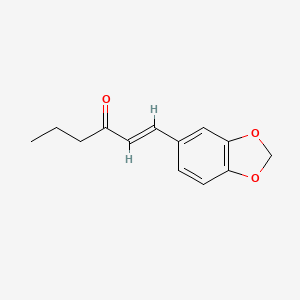
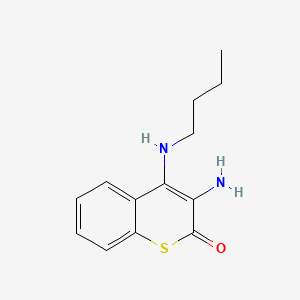
![2-{4-[2-(2,5-Diphenyl-2H-1,2,3-triazol-4-yl)ethenyl]phenyl}-1,3-benzoxazole](/img/structure/B14622615.png)
![[Chloro(dichlorophosphoryl)methyl]benzene](/img/structure/B14622618.png)
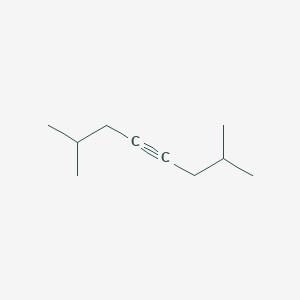
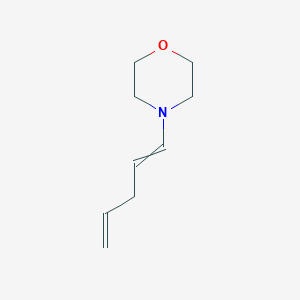

![Spiro[imidazolidine-2,2'-[2H]indene]-1',3'-dione, 1,3-diphenyl-](/img/structure/B14622634.png)
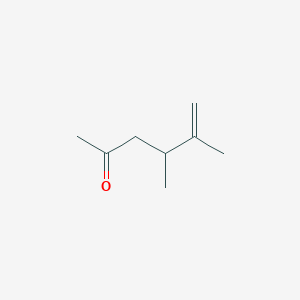

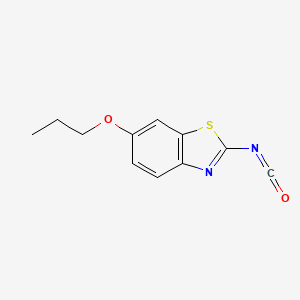
![6,6-Dimethyl-3-methylidenebicyclo[3.1.1]heptan-2-one](/img/structure/B14622646.png)
